1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol
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Overview
Description
1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol is a complex organic compound that features a tert-butyldiphenylsilyl group, a methylsulfonimidoyl group, and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the introduction of the methylsulfonimidoyl group through a series of reactions involving sulfonyl chlorides and amines. The final step often involves the coupling of the protected intermediate with propan-2-ol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidoyl group to amines.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions involving strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ethers: Compounds like tert-butyl ethers of alcohols and phenols share similar protective group chemistry.
Sulfonimidoyl derivatives: Other sulfonimidoyl compounds exhibit similar reactivity and applications.
Uniqueness
1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol is unique due to its combination of a tert-butyldiphenylsilyl group and a methylsulfonimidoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
1-[N-[tert-butyl(diphenyl)silyl]-S-methylsulfonimidoyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2SSi/c1-17(22)16-24(5,23)21-25(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIARUKVAYOQKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=N[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007917-16-8 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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